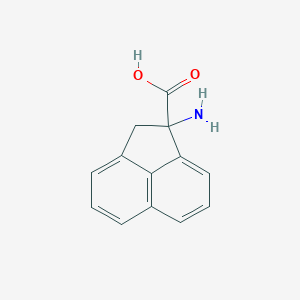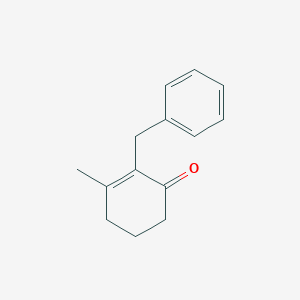![molecular formula C8H4F6O B14744332 2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene CAS No. 651-91-2](/img/structure/B14744332.png)
2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(trifluoromethyl)-7-oxabicyclo[221]hepta-2,5-diene is a unique chemical compound known for its distinctive bicyclic structure and the presence of trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene typically involves the use of advanced organic synthesis techniques. One common method is the stereoselective ring-opening metathesis polymerization. This process is initiated by a well-defined Schrock-type initiator and involves ligand exchange in living stereoselective ring-opening metathesis polymerization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted compounds.
Applications De Recherche Scientifique
2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool in studying biological interactions and mechanisms.
Industry: Used in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene involves its interaction with various molecular targets. The presence of trifluoromethyl groups can enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its use, such as in polymerization or biological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene: A similar compound without the trifluoromethyl groups.
2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene: A closely related compound with similar structural features.
Uniqueness
The presence of the trifluoromethyl groups in 2,3-Bis(trifluoromethyl)-7-oxabicyclo[221]hepta-2,5-diene imparts unique chemical properties, such as increased stability and reactivity
Propriétés
Numéro CAS |
651-91-2 |
|---|---|
Formule moléculaire |
C8H4F6O |
Poids moléculaire |
230.11 g/mol |
Nom IUPAC |
2,3-bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C8H4F6O/c9-7(10,11)5-3-1-2-4(15-3)6(5)8(12,13)14/h1-4H |
Clé InChI |
MGVLQGGDEXTVKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2C(=C(C1O2)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Anthra[2,3-j]heptaphene](/img/structure/B14744266.png)








![1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone](/img/structure/B14744337.png)


